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Compound of Interest

Compound Name: A-86929

Cat. No.: B1241790 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis,

and pharmacological activity of A-86929, a potent and selective dopamine D1 receptor agonist.

The information is intended for researchers, scientists, and professionals involved in drug

discovery and development.

Chemical Structure and Properties
A-86929, with the IUPAC name (5aR,11bS)-2-Propyl-4,5,5a,6,7,11b-

hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diol, is a synthetic compound that has been

investigated for its therapeutic potential in conditions such as Parkinson's disease and cocaine

addiction.[1] Its core structure is a tetracyclic system containing a benzo[f]thieno[2,3-c]quinoline

moiety.

Table 1: Physicochemical Properties of A-86929
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Property Value Reference

IUPAC Name

(5aR,11bS)-2-Propyl-

4,5,5a,6,7,11b-

hexahydrobenzo[f]thieno[2,3-

c]quinoline-9,10-diol

[1]

Molecular Formula C₁₈H₂₁NO₂S [1]

Molar Mass 315.43 g/mol [1]

SMILES

CCC1=CC2=C(SC1)C[C@H]3

N(CC[C@H]4C3=CC(O)=C(O)

C=C4)C2

[1]

pKi (D1 Receptor) 7.3 [2]

Synthesis of A-86929
An efficient, five-step catalytic enantioselective synthesis of A-86929 has been reported with an

overall yield of 56% and an enantiomeric excess of 95%. This synthesis involves a one-pot

aziridination followed by a Friedel-Crafts cyclization and a mild Pictet-Spengler cyclization.

Below is a generalized workflow for this synthesis. For detailed experimental protocols, please

refer to the cited literature.

General Synthesis Workflow for A-86929

Starting Materials Key Steps Final Product

Styrene Derivative One-pot Aziridination & Friedel-Crafts Cyclization[Catalyst] Pictet-Spengler Cyclization Demethylation A-86929
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Caption: General Synthesis Workflow for A-86929.

Detailed Experimental Protocol
The following protocol is a summary of the catalytic enantioselective synthesis of A-86929.

Step 1: Synthesis of the Styrene Precursor

The synthesis begins with the preparation of the necessary styrene derivative. This typically

involves Suzuki coupling of a vinylborane with a substituted thiophene.

Step 2: One-pot Catalytic Enantioselective Aziridination and Friedel-Crafts Cyclization

The styrene derivative undergoes a one-pot reaction involving an enantioselective aziridination

followed by an intramolecular Friedel-Crafts cyclization. This key step establishes the chiral

centers of the molecule.

Step 3: N-Deprotection

The protecting group on the nitrogen atom of the aziridine-derived intermediate is removed.

Step 4: Pictet-Spengler Cyclization

A mild Pictet-Spengler cyclization is then carried out to form the final ring of the tetracyclic core.

Step 5: Demethylation

The final step is the demethylation of the methoxy groups on the aromatic ring to yield the

dihydroxy-substituted final product, A-86929.

Pharmacological Profile
A-86929 is a potent and selective agonist for the dopamine D1 receptor. Its high affinity and

selectivity make it a valuable tool for studying the role of the D1 receptor in various

physiological and pathological processes.

Table 2: Pharmacological Data for A-86929
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Parameter Value Species/Assay Reference

Binding Affinity

pKi (D1 Receptor) 7.3 [2]

Functional Activity

D1 Receptor

Selectivity

>400-fold over D2

receptor

In vitro functional

assays
[3][4]

Efficacy Full agonist [3]

ED₅₀ (contralateral

rotation)
0.24 µmol/kg s.c.

Rat (unilateral 6-

OHDA lesion model)
[4]

Signaling Pathway
As a dopamine D1 receptor agonist, A-86929 activates the Gs/olf-coupled signaling cascade.

This pathway plays a crucial role in mediating the effects of dopamine in the brain.
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A-86929 Activated Dopamine D1 Receptor Signaling Pathway
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Caption: A-86929 Activated Dopamine D1 Receptor Signaling Pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1241790?utm_src=pdf-body-img
https://www.benchchem.com/product/b1241790?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1241790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Upon binding of A-86929 to the D1 receptor, the associated G-protein, Gαs/olf, is activated.

This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). The

subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A

(PKA). PKA then phosphorylates a variety of downstream targets, a key one being the

Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). The phosphorylation

of DARPP-32 and other substrates by PKA ultimately leads to the modulation of neuronal

excitability, gene expression, and synaptic plasticity, which are the basis of the physiological

and behavioral effects of A-86929.

Conclusion
A-86929 is a well-characterized, potent, and selective dopamine D1 receptor agonist. Its

synthesis has been efficiently achieved through a catalytic enantioselective route. The

compound's clear mechanism of action through the D1 receptor-mediated signaling pathway

makes it a valuable pharmacological tool for neuroscience research and a potential lead

compound for the development of novel therapeutics targeting the dopaminergic system.

Further research into its clinical applications and the development of analogs may provide new

avenues for treating a range of neurological and psychiatric disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1241790#chemical-structure-and-synthesis-of-a-
86929]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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